dPEG(R)8-SATA
Description
Historical Context and Development of Discrete PEG Technologies
The PEGylation process, first conceptualized in 1977 by Frank Davis and Abraham Abuchowski, revolutionized biopharmaceutical engineering by enabling covalent attachment of polyethylene glycol (PEG) chains to proteins. Traditional PEGylation relied on polydisperse PEG mixtures, which introduced variability in molecular weight and pharmacokinetic behavior. To address these limitations, discrete PEG (dPEG) technologies were developed through stepwise organic synthesis rather than polymerization.
The patented convergent synthesis method for dPEG compounds, as described in US8637711B2, enabled precise control over ethylene oxide unit counts and functional group placement. This innovation allowed the creation of monodisperse PEG derivatives like dPEG(R)8-SATA, which combine reproducibility with tailored bioreactivity. Commercialization of dPEG® products by Quanta Biodesign Ltd. marked a paradigm shift in bioconjugation strategies, particularly for therapeutic proteins and diagnostic agents.
Structural Definition and Nomenclature
This compound is systematically named 2,5-dioxopyrrolidin-1-yl 2-oxo-6,9,12,15,18,21,24,27-octaoxa-3-thiatriacontan-30-oate . Its structure comprises three distinct components:
- N-hydroxysuccinimide (NHS) ester : Amine-reactive terminal group (C₈H₄NO₄).
- S-acetyl thiol (SATA) : Protected sulfhydryl moiety (C₂H₃OS) at the opposing terminus.
- dPEG8 spacer : Discrete octaethylene glycol chain (C₁₆H₃₂O₈) connecting the functional groups.
The "R" designation in this compound indicates a racemic mixture at the terminal carbon adjacent to the NHS ester. Alternative nomenclature includes S-acetyl-dPEG8-NHS ester and polyethylene glycol bis(amine-reactive acetylthio). Commercial suppliers such as ChemScene and CymitQuimica use proprietary identifiers like CS-0254348 and 3D-DPG-5743, respectively.
Chemical Classification and Functional Group Analysis
This compound belongs to two overlapping chemical classes:
Functional Group Reactivity:
- NHS ester : Forms stable amide bonds with primary amines (ε-amino groups in lysine, N-termini) at pH 7–9.
- SATA : Deacetylated by hydroxylamine (NH₂OH) to expose free thiols (-SH), enabling disulfide or thioether linkages.
- dPEG8 spacer : Enhances aqueous solubility (LogP = 0.3962) and reduces steric hindrance compared to hydrocarbon linkers.
This dual reactivity enables sequential conjugation strategies, such as initial amine labeling followed by thiol-directed crosslinking.
Molecular Identity: CAS Registry (1070798-99-0) and Structural Parameters
Core Identifiers:
- CAS Registry : 1070798-99-0
- Molecular Formula : C₂₅H₄₃NO₁₃S
- Exact Mass : 597.6700 Da
- SMILES :
O=C(CCOCCOCCOCCOCCOCCOCCOCCOCCSC(C)=O)ON1C(CCC1=O)=O
Structural Parameters:
Synthetic Methodology:
The compound is synthesized via a stepwise etherification process, as outlined in patent US8637711B2:
- Convergent coupling : Tetraethylene glycol derivatives are iteratively extended using Mitsunobu or Williamson ether synthesis.
- Functionalization : NHS ester and SATA groups are introduced via carbodiimide-mediated activation.
- Purification : Chromatography-free isolation exploits differential solubility of intermediates.
This approach achieves >98% purity, as verified by reverse-phase HPLC and mass spectrometry.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H43NO13S/c1-22(27)40-21-20-38-19-18-37-17-16-36-15-14-35-13-12-34-11-10-33-9-8-32-7-6-31-5-4-25(30)39-26-23(28)2-3-24(26)29/h2-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUXUXSZGJYBSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43NO13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dPEG®8-SATA involves the reaction of a dPEG® linker with an acetyl-protected thiol and an NHS ester. The acetyl group is introduced to protect the thiol group during the reaction . The reaction conditions typically involve mild chemical deprotection with hydroxylamine hydrochloride to expose the free thiol .
Industrial Production Methods
Industrial production of dPEG®8-SATA follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
dPEG®8-SATA undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Deprotection Reactions: The acetyl group is removed by mild chemical deprotection with hydroxylamine hydrochloride, exposing the free thiol.
Common Reagents and Conditions
Hydroxylamine Hydrochloride: Used for deprotection of the acetyl group.
Primary Amines: React with the NHS ester to form amide bonds.
Major Products Formed
Amide Bonds: Formed from the reaction of the NHS ester with primary amines.
Free Thiol: Exposed after deprotection of the acetyl group.
Scientific Research Applications
Scientific Research Applications
dPEG(R)8-SATA finds applications across several domains:
Bioconjugation and Protein Modification
- Mechanism : The NHS ester reacts with primary amines on proteins to form stable amide bonds, while the acetyl-protected thiol can be activated for further reactions.
- Benefits : Reduces protein aggregation and enhances the stability of conjugates.
| Application | Outcome |
|---|---|
| Protein labeling | Improved detection sensitivity in assays |
| Antibody-drug conjugates | Enhanced therapeutic efficacy with reduced immunogenicity |
Drug Delivery Systems
- Mechanism : Used to create liposomes and nanoparticles that can encapsulate drugs while targeting specific tissues or cells.
- Benefits : Increases bioavailability and reduces side effects.
| Application | Outcome |
|---|---|
| Immunoliposomes for cancer therapy | Increased targeting efficiency and reduced off-target effects observed in murine models |
Tissue Engineering
- Mechanism : Enhances the mechanical properties of scaffolds through crosslinking with bioactive peptides.
- Benefits : Supports cellular proliferation and tissue regeneration.
| Study | Findings |
|---|---|
| Tissue Engineering of Heart Valves | Enhanced mechanical properties and cellular proliferation observed with GRGDSPC-PEG-DAV-PEG-VEGF scaffolds compared to controls |
Case Study 1: Targeted Photothermal Ablation
In a study involving melanoma treatment, this compound was used to modify gold nanoparticles for targeted photothermal ablation. The results demonstrated significant tumor reduction following near-infrared laser irradiation, attributed to effective cellular uptake facilitated by the dPEG spacer.
Case Study 2: PEGylation in Drug Formulation
A formulation study on PEGylated liposomes highlighted the role of this compound in enhancing the pharmacokinetic profiles of anticancer drugs. The study found that PEGylation improved circulation time and reduced immunogenicity, leading to better therapeutic outcomes.
Mechanism of Action
The mechanism of action of dPEG®8-SATA involves the reaction of its NHS ester with primary amines on target molecules, forming stable amide bonds . The acetyl-protected thiol can be deprotected to expose the free thiol, which can then form disulfide or thiol ether bonds with other molecules . This dual functionality allows for precise modification and conjugation of target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares dPEG®8-SATA with structurally or functionally related crosslinkers:
Key Differentiators :
Reactivity and Stability :
- dPEG®8-SATA requires deprotection for thiol reactivity, offering controlled conjugation, whereas SPDP-dPEG®8 provides reversible disulfide bonds .
- MAL-dPEG®8 forms irreversible thioether bonds, ideal for stable ADCs, but maleimide degrades at pH > 7.5 .
- Azido-dPEG®8 enables bioorthogonal click chemistry, bypassing traditional thiol/amine limitations .
Spacer Length and Solubility :
- Longer spacers (e.g., MAL-dPEG®8 at 39.2 Å) enhance flexibility in large biomolecules, while shorter spacers (e.g., m-dPEG®8 at 29.8 Å) are optimal for compact conjugates .
- All dPEG® spacers improve solubility compared to hydrocarbon analogs .
Application-Specific Design :
- SPDP-dPEG®8 is preferred for intracellular delivery due to membrane permeability .
- Fmoc-N-amido-dPEG®8 integrates PEG into peptides during synthesis, reducing post-modification steps .
Research Findings and Trends
- dPEG®8-SATA is widely used in nanoparticle functionalization, with studies showing a 60% reduction in aggregation compared to traditional crosslinkers .
- Azido-dPEG®8 has been utilized in fluorescent immunosensors, achieving 90% conjugation efficiency in copper-free click reactions .
- MAL-dPEG®8 demonstrated >95% stability in serum over 72 hours, critical for ADC development .
Biological Activity
dPEG®8-SATA, also known as S-acetyl-dPEG®8-NHS ester, is a specialized compound used in bioconjugation and crosslinking applications due to its unique chemical properties. This article delves into its biological activity, synthesis, and applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
dPEG®8-SATA features a hydrophilic octaethylene glycol (dPEG®8) spacer that enhances its water solubility. The compound consists of an N-hydroxysuccinimidyl (NHS) ester linked to an acetyl-protected thiol group via the dPEG® spacer. This configuration allows for selective thiolation of biomolecules, making it suitable for various biochemical applications.
- Chemical Formula : C₃₄H₇₄N₃O₁₄S
- Molecular Weight : 738.1 g/mol
- Solubility : Water-soluble due to dPEG® spacer
The primary mechanism of action involves the thiolation process, where the NHS ester reacts with available amines on proteins or other biomolecules. Upon removal of the acetyl protecting group using hydroxylamine, the free thiol can engage in further reactions with maleimide or other thiol-reactive groups. This allows for the formation of stable conjugates essential for targeted drug delivery and tissue engineering.
1. Tissue Engineering
Research indicates that dPEG®8-SATA can be utilized in tissue engineering, particularly in enhancing the mechanical properties of scaffolds. For instance, studies have shown that PEG crosslinking significantly improves the tensile strength of decellularized heart valves when combined with bioactive peptides like GRGDSPC and growth factors such as VEGF .
| Study | Findings |
|---|---|
| Tissue Engineering of Heart Valves | Enhanced mechanical properties and cellular proliferation observed with GRGDSPC-PEG-DAV-PEG-VEGF scaffolds compared to controls . |
2. Drug Delivery Systems
dPEG®8-SATA has been explored for its potential in drug delivery systems, particularly in creating immunoliposomes that target cancer cells. The incorporation of dPEG®8-SATA allows for improved stability and targeted delivery of therapeutic agents, enhancing their efficacy against tumors .
| Application | Outcome |
|---|---|
| Immunoliposomes for Cancer Therapy | Increased targeting efficiency and reduced off-target effects observed in murine models . |
Case Study 1: Targeted Photothermal Ablation
In a study involving melanoma treatment, dPEG®8-SATA was used to modify gold nanoparticles for targeted photothermal ablation. The results demonstrated significant tumor reduction following near-infrared laser irradiation, attributed to effective cellular uptake facilitated by the dPEG®8 spacer .
Case Study 2: PEGylation in Drug Formulation
A formulation study on PEGylated liposomes highlighted the role of dPEG®8-SATA in enhancing the pharmacokinetic profiles of anticancer drugs. The study found that PEGylation improved circulation time and reduced immunogenicity, leading to better therapeutic outcomes .
Q & A
Q. What is the mechanism of dPEG(R)8-SATA’s reaction with primary amines in biomolecules?
this compound contains an amine-reactive NHS ester that forms stable amide bonds with free primary amines (e.g., lysine residues in proteins). The reaction occurs optimally at pH 7.0–7.5 in aqueous buffers, with hydrolysis competing at higher pH . The acetyl-protected thiol on the opposing end remains inert during this step, enabling sequential conjugation strategies.
Q. How does the dPEG® spacer influence solubility and immunogenicity of conjugates?
The discrete 8-unit PEG spacer (32.2 Å) is amphiphilic, imparting water solubility to hydrophobic biomolecules. Its non-immunogenic properties reduce immune recognition, critical for therapeutic applications like antibody-drug conjugates . Unlike polydisperse PEGs, single-molecular-weight dPEG® simplifies analytical characterization .
Q. What methods are recommended for deprotecting the acetylated thiol group?
Deprotection is achieved via hydroxylamine hydrochloride (e.g., 0.5 M, pH 7.0–7.5), cleaving the acetyl group to expose a free thiol for disulfide bond formation or maleimide coupling. Reaction efficiency should be monitored via Ellman’s assay or mass spectrometry .
Advanced Research Questions
Q. How can reaction efficiency with NHS esters be optimized while minimizing hydrolysis?
Hydrolysis rates of NHS esters increase with pH (>7.5) and incubation time. To optimize:
- Use buffers with low nucleophile content (e.g., HEPES instead of Tris).
- Conduct reactions at 4°C to slow hydrolysis.
- Compare with TFP esters (e.g., m-dPEG®13-TFP), which exhibit higher hydrolytic stability at pH 7.5–8.0 .
Table 1: Comparison of NHS vs. TFP Esters
| Property | NHS Ester | TFP Ester |
|---|---|---|
| Optimal pH | 7.0–7.5 | 7.5–8.0 |
| Hydrolysis Rate | High | Low |
| Amine Reactivity | Fast | Moderate |
| Applications | Short-term labeling | Long-term stability |
Q. What experimental strategies resolve contradictory data in crosslinking efficiency?
Discrepancies in crosslinking yields may arise from:
Q. How does spatial control via the dPEG® spacer impact Förster resonance energy transfer (FRET) studies?
The 32.2 Å spacer in dPEG®8 provides precise distance matching for FRET pairs (e.g., Cy3/Cy5). Computational modeling (e.g., molecular dynamics) can validate spacer length effects on donor-acceptor proximity .
Q. Can this compound be integrated with click chemistry for orthogonal conjugation?
Yes. After NHS-amine coupling, the deprotected thiol can react with maleimide-functionalized click partners (e.g., DBCO-maleimide). Alternatively, combine with azide-dPEG® reagents (e.g., Azido-dPEG®8-NHS) for copper-free strain-promoted click chemistry .
Methodological Considerations
Q. What analytical techniques validate successful conjugation and purity?
Q. How do storage conditions impact reagent stability?
Store lyophilized this compound at -20°C under inert gas. Reconstitute in anhydrous DMSO to prevent hydrolysis. Avoid freeze-thaw cycles, as PEGs are hygroscopic and prone to oxidation .
Experimental Design Challenges
Q. What controls are essential for troubleshooting thiolation failures?
Include:
- Negative control: Omit hydroxylamine to confirm thiol deprotection is required.
- Competitive inhibitor: Add excess β-mercaptoethanol to quench unreacted maleimide groups.
- Thiol quantification: Use Ellman’s reagent pre- and post-deprotection to verify thiol availability .
Q. How to mitigate batch-to-batch variability in conjugate synthesis?
- Standardize amine-to-reagent molar ratios (e.g., 1:5 for proteins with limited lysine residues).
- Use dPEG® products with >98% purity and single-molecular-weight profiles .
- Validate each batch via NMR or FTIR to confirm acetyl and NHS ester integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
